molecular formula C3H8O B1610708 2,2-Dideuteriopropan-1-ol CAS No. 40422-14-8

2,2-Dideuteriopropan-1-ol

Cat. No. B1610708
CAS RN: 40422-14-8
M. Wt: 62.11 g/mol
InChI Key: BDERNNFJNOPAEC-CBTSVUPCSA-N
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Description

2,2-Dideuteriopropan-1-ol , also known as tert-Butylmethanol , is a chemical compound with the molecular formula C<sub>4</sub>H<sub>10</sub>OD . It is a colorless liquid with a characteristic odor. This compound is a deuterated derivative of propan-1-ol, where both hydrogen atoms are replaced by deuterium (heavy hydrogen) isotopes.



Synthesis Analysis

The synthesis of 2,2-Dideuteriopropan-1-ol can be achieved through various methods, including deuterium exchange reactions or reduction of the corresponding deuterated aldehyde or ketone. However, specific synthetic routes would require further investigation and detailed literature review.



Molecular Structure Analysis

The molecular structure of 2,2-Dideuteriopropan-1-ol consists of a central carbon atom bonded to two deuterium atoms (D) and one hydroxyl group (OH). The chemical formula is CD<sub>3</sub>CHDOH .



Chemical Reactions Analysis

2,2-Dideuteriopropan-1-ol can participate in various chemical reactions typical of alcohols, such as esterification, oxidation, and nucleophilic substitution. Detailed reaction mechanisms would depend on the specific conditions and reagents used.



Physical And Chemical Properties Analysis


  • Melting Point : Not readily available, but it would be close to that of propan-1-ol.

  • Boiling Point : Approximately 97°C.

  • Density : Around 0.818 g/mL at 25°C.

  • Solubility : Soluble in water and common organic solvents.


Scientific Research Applications

  • Carcinogenicity Mechanism Study : 2-Nitropropane, a chemical structurally similar to 2,2-Dideuteriopropan-1-ol, has been studied for its carcinogenic effects in Sprague-Dawley rats. The study revealed a significant increase in oxidative DNA and RNA damage in the livers, suggesting a mechanism of hepatocarcinogenicity based on nucleic acid damage from reactive oxygen species (Fiala et al., 1989).

  • Biofuel Production : Research on 2-methylpropan-1-ol (isobutanol), which is closely related to 2,2-Dideuteriopropan-1-ol, has demonstrated its potential as a biofuel. The study optimized the metabolic pathways in Escherichia coli for efficient anaerobic production of isobutanol, a promising renewable energy source (Bastian et al., 2011).

  • Medicinal Chemistry : In medicinal chemistry, 1-aminopropan-2-ols, structurally similar to 2,2-Dideuteriopropan-1-ol, have been synthesized and tested for their antimalarial activities against Plasmodium falciparum. These compounds demonstrated significant potency against malaria (Robin et al., 2007).

  • Chemical Reaction Studies : Research on alkyl-transition metal compounds, including tri(2,2,-dideutero-4-phenylbutyl)chromium and -iron, provided insights into hydrogen (deuterium) transfer mechanisms in chemical reactions. These findings are crucial for understanding complex chemical processes (Sneeden & Zeiss, 1971).

  • Nuclear Magnetic Resonance (NMR) Studies : The study of η2-dideuterium complexes in transition metals using 2H solid-state NMR spectroscopy has provided valuable insights into coherent and incoherent exchange processes at the atomic level. This research is vital for understanding the dynamics of complex molecular systems (Wehrmann et al., 1999).

  • Synthetic Oligosaccharide Research : Synthetic oligosaccharides and glycoconjugates are increasingly used in biological research and drug discovery. Advances in stereoselective glycosylation protocols and chemo-enzymatic methods have made significant contributions to this field (Boltje et al., 2009).

Safety And Hazards

2,2-Dideuteriopropan-1-ol is not considered hazardous. However, always handle chemicals with care, follow safety protocols, and consult safety data sheets for specific information.


Future Directions

Research on 2,2-Dideuteriopropan-1-ol could explore its applications in isotopic labeling studies, drug development, and potential uses in deuterium-based therapies.


Please note that the analysis provided here is based on general knowledge, and for a more detailed understanding, further investigation into relevant scientific literature would be necessary.


properties

IUPAC Name

2,2-dideuteriopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERNNFJNOPAEC-CBTSVUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480191
Record name (2,2-~2~H_2_)Propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dideuteriopropan-1-ol

CAS RN

40422-14-8
Record name (2,2-~2~H_2_)Propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40422-14-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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